molecular formula C10H8FNO3 B5883638 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione

5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5883638
M. Wt: 209.17 g/mol
InChI Key: ADVIMKHQUSKZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione, also known as Temozolomide, is a chemotherapy drug commonly used to treat brain tumors such as glioblastoma multiforme and astrocytoma. It is an oral medication that is usually taken once a day for five consecutive days, followed by a 23-day break before the next cycle. Temozolomide is a prodrug that is converted to its active form in the body, where it works by damaging the DNA of cancer cells, preventing them from dividing and growing.

Mechanism of Action

5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione works by damaging the DNA of cancer cells, preventing them from dividing and growing. It does this by adding a methyl group to the DNA molecule, which disrupts the normal functioning of the cell. Cancer cells are more susceptible to this damage than normal cells, making this compound an effective chemotherapy drug.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It can cause a decrease in white blood cell count, which can increase the risk of infection. It can also cause nausea, vomiting, and fatigue. In some cases, this compound can cause damage to the liver or kidneys.

Advantages and Limitations for Lab Experiments

5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is a widely used chemotherapy drug and has been extensively studied for its effectiveness in treating brain tumors. It is relatively easy to administer and can be taken orally, which makes it convenient for patients. However, this compound can cause a number of side effects, which can limit its use in some patients. Additionally, this compound is not effective in all cases and may not be suitable for all types of brain tumors.

Future Directions

There are a number of future directions for research on 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new drugs that can enhance the effectiveness of this compound. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound. Additionally, there is ongoing research into the use of this compound in combination with other drugs or therapies to improve outcomes for patients with brain tumors.

Synthesis Methods

5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is synthesized through a series of chemical reactions starting with the reaction of 3-methyl-4-nitroimidazole with ethyl chloroformate to form 3-ethyl-4-nitroimidazole-5-carboxylic acid ethyl ester. This compound is then reacted with hydrazine to form the corresponding hydrazide, which is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to form this compound.

Scientific Research Applications

5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its use in the treatment of brain tumors. It has been shown to be effective in both newly diagnosed and recurrent glioblastoma multiforme, as well as in other types of brain tumors such as anaplastic astrocytoma and oligodendroglioma. This compound is often used in combination with radiation therapy to enhance its effectiveness.

properties

IUPAC Name

5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVIMKHQUSKZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.